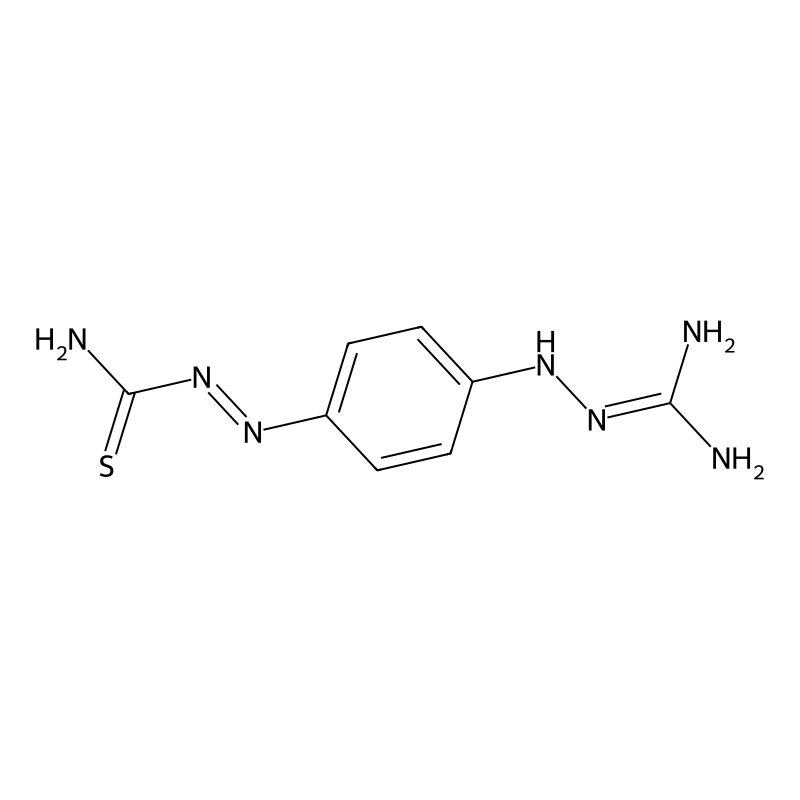

Ambazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Ambazone (CAS 539-21-9), chemically identified as 1,4-benzoquinone amidinohydrazone thiosemicarbazone, is a specialized synthetic derivative primarily utilized as an active pharmaceutical ingredient (API) in targeted oral antiseptics and as a membrane-active agent in antineoplastic research [1]. Characterized by its highly conjugated quinoid structure, it exhibits a distinct electrochemical reduction profile and exceptionally low baseline aqueous solubility. For industrial and laboratory procurement, the selection of Ambazone heavily depends on its solid-state form—specifically the monohydrate, anhydrous, or engineered salt solvates—which dictates its thermal stability, processability in solid dosage forms, and dissolution kinetics [2].

Research Fit

References

- [1] Kovaľová, D., et al. 'Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors.' Pharmaceuticals 14.12 (2021): 1229.

- [2] Maini, L., et al. 'Crystal structure and physicochemical characterization of ambazone monohydrate, anhydrous, and acetate salt solvate.' Journal of Pharmaceutical Sciences 103.11 (2014): 3618-3626.

Substituting Ambazone with generic broad-spectrum antiseptics (such as chlorhexidine) or alternative thiosemicarbazones fundamentally alters both formulation compatibility and biological targeting. Ambazone possesses a targeted bacteriostatic mechanism that selectively inhibits Gram-positive cocci while sparing many Gram-negative species, unlike membrane-disrupting cationic biocides that cause indiscriminate microbiome clearance [1]. Furthermore, its distinct crystal lattice—capable of reversible hydration between a 3D monohydrate network and a 2D anhydrous network—requires precise solid-state engineering (e.g., acetate or p-aminobenzoic acid salts) to optimize dissolution, making crude structural analogs unsuitable for exact formulation replication [2].

Substitution Risk

References

- [1] Kovaľová, D., et al. 'Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors.' Pharmaceuticals 14.12 (2021): 1229.

- [2] Maini, L., et al. 'Crystal structure and physicochemical characterization of ambazone monohydrate, anhydrous, and acetate salt solvate.' Journal of Pharmaceutical Sciences 103.11 (2014): 3618-3626.

Solubility and Dissolution Enhancement via Salt Engineering

The baseline aqueous solubility of Ambazone is exceptionally low, which presents significant formulation challenges. Engineering Ambazone into a p-aminobenzoic acid (PABA) salt significantly enhances its dissolution profile compared to the pure free base, making it highly relevant for bioavailability optimization [1].

| Evidence Dimension | Aqueous and buffer solubility multiplier |

| Target Compound Data | Ambazone p-aminobenzoic acid (PABA) salt (2.0x to 3.3x increase) |

| Comparator Or Baseline | Pure Ambazone free base (1.0x baseline) |

| Quantified Difference | 2.0-fold increase in water and 3.3-fold increase in phosphate buffer |

| Conditions | Powder dissolution measurements at standard physiological pH |

Essential for formulation scientists selecting the optimal Ambazone salt to overcome the API's inherent aqueous insolubility and improve bioavailability.

Solid-State Thermal Stability and Hydration Dynamics

Ambazone exists in distinct hydration states that critically impact its processability. The monohydrate form is characterized by an infinite three-dimensional network involving water molecules, whereas the anhydrous form relies on a two-dimensional network via hydrogen bonds. Upon heating to 140°C, the monohydrate undergoes a confirmed reversible transformation to the anhydrous phase after 37.5 minutes[1].

| Evidence Dimension | Dehydration temperature and crystal network structure |

| Target Compound Data | Ambazone monohydrate (infinite 3D network, dehydrates at 140°C) |

| Comparator Or Baseline | Anhydrous Ambazone (2D network) |

| Quantified Difference | Complete water loss and phase transition after 37.5 minutes at 140°C |

| Conditions | Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) |

Dictates strict environmental humidity and temperature controls required during procurement, storage, and tableting to prevent unintended polymorphic transitions.

Electrochemical Signature for Quality Control

For analytical verification and trace detection, Ambazone exhibits a highly specific electrochemical profile. When analyzed using square wave adsorptive stripping voltammetry, it produces a distinct single reduction peak at -1.4 V, allowing for highly sensitive quantification down to the nanomolar range [1].

| Evidence Dimension | Cathodic reduction peak potential and detection limit |

| Target Compound Data | Single reduction peak at -1.4 V (vs. Ag/AgCl); linear range 1.0 to 100 nM |

| Comparator Or Baseline | Baseline Britton-Robinson buffer (pH 4.0) |

| Quantified Difference | Detection and quantification limits of 0.3 nM and 1.0 nM, respectively |

| Conditions | Square wave adsorptive stripping voltammetry (SWAdSV) using a cyclic renewable silver amalgam film electrode |

Provides a highly sensitive, quantifiable electrochemical metric for verifying API purity and detecting trace degradation products in complex matrices.

Targeted Antimicrobial Specificity

Unlike broad-spectrum biocides that indiscriminately clear microbial populations, Ambazone and its optimized thiosemicarbazone derivatives exhibit targeted bacteriostatic action. They demonstrate high potency against Gram-positive bacteria, including MRSA, while showing significantly less activity against Gram-negative strains[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | MIC from 7.8 µM against Gram-positive strains (e.g., Staphylococcus) |

| Comparator Or Baseline | Gram-negative strains (e.g., P. aeruginosa, A. baumannii) |

| Quantified Difference | ≥8-fold difference in susceptibility (7.8 µM vs. ≥62.5 µM) |

| Conditions | Broth microdilution assays against clinical isolates |

Justifies the selection of Ambazone for targeted oral/topical formulations where selective Gram-positive inhibition is required without broad-spectrum toxicity.

Solid-State Pharmaceutical Formulation and Crystal Engineering

Ambazone monohydrate and its engineered salts (e.g., acetate, p-aminobenzoic acid) are ideal procurement targets for solid-state chemistry research focused on solubility enhancement and controlled-release lozenge manufacturing, where overcoming API insolubility is critical[1].

Targeted Antiseptic API Sourcing

Ambazone is the precise choice for oral and pharyngeal bacteriostatic preparations where selective inhibition of Gram-positive streptococci and staphylococci is prioritized over the broad-spectrum biocidal activity seen in generic alternatives like chlorhexidine [2].

Electrochemical Sensor Calibration and Quality Control

Due to its highly specific cathodic reduction peak at -1.4 V, high-purity Ambazone serves as an excellent reference standard in the development and calibration of adsorptive stripping voltammetry assays for trace pharmaceutical detection [3].

Antineoplastic and Immunomodulatory Research

Ambazone is utilized in preclinical oncology models (such as UBE2D3-low renal clear cell carcinoma) to study non-classical, membrane-active thiosemicarbazone mechanisms and intracellular cAMP modulation, offering a differentiated profile from standard cytotoxics [4].

Application Fit Matrix

References

- [1] Maini, L., et al. 'Crystal structure and physicochemical characterization of ambazone monohydrate, anhydrous, and acetate salt solvate.' Journal of Pharmaceutical Sciences 103.11 (2014): 3618-3626.

- [2] Kovaľová, D., et al. 'Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors.' Pharmaceuticals 14.12 (2021): 1229.

- [3] Patsnap Database Record. 'The use of square wave adsorptive stripping voltammetry (SWAdSV) in conjunction with a cyclic renewable silver amalgam film electrode (Hg(Ag)FE) for the analytical determination of ambazone.'

- [4] NIH PMC. 'Systematic analysis of UBE2D3 and its association with prognosis, tumor microenvironment, and drug sensitivity in renal clear cell carcinoma.'

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA01 - Ambazone

Pictograms

Irritant

Other CAS

Wikipedia

2: Löber G, Hoffmann H. Ambazone as a membrane active antitumor drug. Biophys Chem. 1990 Apr;35(2-3):287-300. Review. PubMed PMID: 2204445.

3: Janke B. [The effect of ambazone and ambazone derivatives on immunologic processes in human lymphocytes]. Pharmazie. 1990 Feb;45(2):126-7. German. PubMed PMID: 2339169.

4: Baumgart J, Wisniewski HG, Amlacher R, Zhukovskaya NV, Rentz E. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice. Neoplasma. 1989;36(4):393-400. PubMed PMID: 2770926.

Explore Compound Types